2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-15-7-9-16(10-8-15)14-22-20(23)12-11-19(21-22)17-5-4-6-18(13-17)24-2/h3-13H,1,14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBWUMVDFAFHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Ethenylbenzyl Group: This can be achieved through a Heck reaction, where a vinyl halide reacts with a benzyl halide in the presence of a palladium catalyst.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxy-substituted phenyl group is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Pyridazinone Derivatives
Structural and Functional Group Analysis
Key structural differences among pyridazinones lie in their benzyl and aryl substituents, which modulate electronic, steric, and pharmacokinetic properties. Below is a comparative analysis:
Table 1: Structural Comparison of Pyridazinone Derivatives
Key Observations :
- Electron Effects : Chloro and fluoro substituents (electron-withdrawing) may enhance metabolic stability but reduce solubility compared to methoxy or ethenyl groups (electron-donating) .
- Steric Effects : Bulky groups like arylidenes (Table 2 in ) or 4-ethenylbenzyl could hinder binding to flat enzymatic pockets but improve selectivity.
- Reactivity : The ethenyl group in the target compound may participate in conjugation or polymerization reactions, unlike inert halogenated analogs .
Table 3: Pharmacological Profile Comparison
Key Findings :
- Halogen vs. Methoxy : Chloro/fluoro analogs () show stronger antimicrobial activity, while methoxy groups (target compound) may favor CNS or anti-inflammatory applications.
- Ethenyl Group : The ethenyl substituent’s planar structure could enhance binding to hydrophobic enzyme pockets (e.g., COX-2) compared to bulky arylidenes .
Physicochemical Properties
Substituents critically influence solubility, stability, and bioavailability:
Table 4: Physicochemical Comparison
*Calculated using fragment-based methods (e.g., XLogP3). Higher logP in halogenated/thiophene derivatives correlates with reduced aqueous solubility.
Q & A
Q. What are the common synthetic routes for 2-(4-ethenylbenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step organic reactions, often involving cyclization and substitution. A typical method includes:
- Step 1 : Condensation of hydrazine derivatives with diketones to form the pyridazine ring.
- Step 2 : Alkylation or benzylation at the N-2 position using 4-ethenylbenzyl halides under basic conditions (e.g., NaH in DMF).
- Step 3 : Introduction of the 3-methoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution.
Key Conditions :
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | None | 60-75% |
| 2 | DMF | 80°C | NaH | 50-65% |
| 3 | THF | 100°C | Pd(PPh₃)₄ | 40-55% |
Yield optimization requires strict control of anhydrous conditions and inert atmospheres for metal-catalyzed steps .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?
Structural elucidation combines:
- X-ray crystallography for bond lengths/angles (e.g., pyridazine C-N bond: ~1.34 Å; aryl-alkyl linkages: ~1.48 Å) .
- NMR spectroscopy : Distinct signals for the ethenylbenzyl protons (δ 6.5–7.2 ppm, aromatic), methoxy group (δ 3.8 ppm), and pyridazine protons (δ 8.1–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected: ~347.4 g/mol) .
Example Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Pyridazine ring planarity | <0.05 Å deviation | |
| Dihedral angle (aryl-pyridazine) | 15–25° |
Q. What preliminary biological screening assays are recommended for this compound?
Initial pharmacological profiling includes:
- Enzyme inhibition assays (e.g., COX-2, PDE4) due to structural similarity to pyridazinones with anti-inflammatory activity .
- Cytotoxicity testing (MTT assay) on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
- Solubility and logP measurements to assess drug-likeness (e.g., using HPLC or shake-flask method) .
Note : Pyridazinones with trifluoromethoxy or chlorophenyl substituents show enhanced bioactivity, suggesting the 3-methoxyphenyl group may require derivatization for optimal effects .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies be resolved for this compound?
Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Mitigation strategies include:
- Orthogonal assays : Validate COX-2 inhibition via both fluorometric and ELISA-based methods.
- Molecular docking simulations to identify binding interactions (e.g., with COX-2’s hydrophobic pocket) .
- Metabolite screening (LC-MS) to rule out interference from degradation products .
Case Study : A pyridazinone analog showed conflicting PDE4 activity due to DMSO solvent artifacts; switching to aqueous buffers resolved discrepancies .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
Structural modifications guided by SAR studies:
- Replace methoxy with bioisosteres (e.g., trifluoromethoxy) to enhance metabolic stability .
- Introduce hydrophilic groups (e.g., hydroxyls) on the ethenylbenzyl moiety to reduce logP .
- Pro-drug approaches : Mask polar groups (e.g., esterify pyridazinone carbonyl) to improve oral bioavailability .
Example Modifications :
| Derivative | logP | Half-life (rat plasma) |
|---|---|---|
| Parent compound | 3.2 | 1.8 h |
| Trifluoromethoxy analog | 2.9 | 3.5 h |
Q. How do crystallographic data inform the design of analogs with enhanced activity?
Crystal structures reveal:
- Hydrogen-bonding motifs : The pyridazinone carbonyl forms H-bonds with target enzymes (e.g., COX-2’s Tyr385) .
- Steric constraints : Bulky 4-ethenylbenzyl groups may hinder binding; smaller substituents (e.g., methyl) improve fit .
Design Insights :
- Prioritize analogs with planar pyridazine rings for better π-π stacking.
- Replace ethenyl with ethynyl to enhance rigidity and binding affinity .
Data Contradiction Analysis
Q. Why do some studies report divergent SAR trends for pyridazinone derivatives?
Variations arise from:
- Assay specificity : Some analogs inhibit multiple kinases, complicating SAR interpretation .
- Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) may enhance enzyme inhibition but reduce cell permeability .
- Species differences : Rodent vs. human enzyme isoforms exhibit varying binding affinities .
Resolution : Use isogenic cell lines and standardized assay protocols for cross-study comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
